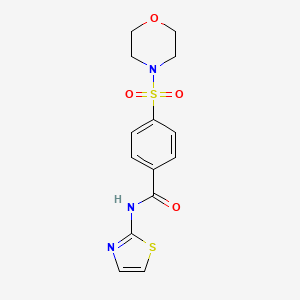

4-morpholin-4-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-morpholin-4-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide is a complex organic compound that features a thiazole ring, a benzamide group, and a morpholine sulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-morpholin-4-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through cyclization reactions involving sulfur and nitrogen-containing precursors. The benzamide group is introduced via amide bond formation, often using coupling reagents like EDCI or DCC. The morpholine sulfonyl group is added through sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

4-morpholin-4-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide.

Reduction: The benzamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The morpholine sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, acetic acid.

Reduction: Lithium aluminum hydride, ether.

Substitution: Sodium hydride, DMF.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-morpholin-4-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-morpholin-4-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The morpholine sulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

Sulfathiazole: An antimicrobial drug with a thiazole ring.

Ritonavir: An antiretroviral drug containing a thiazole moiety.

Abafungin: An antifungal drug with a thiazole ring.

Uniqueness

4-morpholin-4-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide is unique due to its combination of a thiazole ring, benzamide group, and morpholine sulfonyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

4-Morpholin-4-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a morpholine ring, a thiazole moiety, and a benzamide structure. Its molecular formula is C13H15N3O3S with a molecular weight of approximately 305.34 g/mol. The presence of the morpholine and thiazole groups contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H15N3O3S |

| Molecular Weight | 305.34 g/mol |

| IUPAC Name | This compound |

Antitumor Activity

Studies have demonstrated that compounds containing thiazole rings exhibit significant antitumor properties. For instance, derivatives of thiazole have shown potent cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The activity is often attributed to the ability of these compounds to inhibit key signaling pathways involved in tumor growth.

- Mechanism of Action : The compound may interfere with the function of proteins involved in cell proliferation and survival, such as EGFR and HER2, which are critical targets in cancer therapy .

- Case Studies : In vitro assays indicated that thiazole derivatives could effectively inhibit the proliferation of cancer cells with IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of thiazole-containing compounds. The compound's structural features allow it to interact with microbial targets effectively.

- Antifungal Properties : Compounds similar to this compound have been shown to exhibit antifungal activity against strains such as Candida albicans and Candida parapsilosis, with minimal inhibitory concentrations (MICs) in the low microgram range .

- Mechanism : The interaction with fungal enzymes like CYP51 suggests a mechanism involving disruption of ergosterol biosynthesis, crucial for fungal cell membrane integrity .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often influenced by their structural components. Modifications on the benzamide or thiazole moieties can enhance or diminish their efficacy.

| Compound Modification | Effect on Activity |

|---|---|

| Substitution on Thiazole | Increased cytotoxicity |

| Morpholine Ring Variants | Altered solubility and bioavailability |

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound.

- ADME Properties : Preliminary studies indicate favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, suggesting good bioavailability.

- Toxicity Studies : Toxicological assessments are necessary to establish safety profiles in vivo, particularly concerning off-target effects that may arise from its structural properties.

Properties

IUPAC Name |

4-morpholin-4-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4S2/c18-13(16-14-15-5-10-22-14)11-1-3-12(4-2-11)23(19,20)17-6-8-21-9-7-17/h1-5,10H,6-9H2,(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHOSICFKGPPMPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.